1,5-Dibenzyloxy-3-pentanone

Description

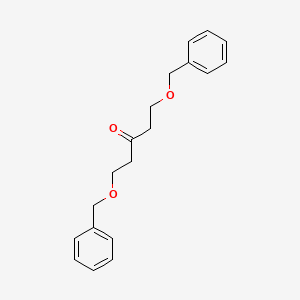

1,5-Dibenzyloxy-3-pentanone is a synthetic organic compound featuring a pentanone backbone with benzyloxy (-OCH₂C₆H₅) groups at the 1 and 5 positions and a ketone moiety at the 3 position. The benzyloxy groups likely act as protective moieties, enhancing steric hindrance and stability under acidic or basic conditions, which is critical in multi-step organic syntheses.

Properties

CAS No. |

241477-36-1 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,5-bis(phenylmethoxy)pentan-3-one |

InChI |

InChI=1S/C19H22O3/c20-19(11-13-21-15-17-7-3-1-4-8-17)12-14-22-16-18-9-5-2-6-10-18/h1-10H,11-16H2 |

InChI Key |

ABKANBSVZLTZJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=O)CCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Hydroxy-1,5-Diphenyl-1-Pentanone (CAS 60669-64-9)

1,5-Dichloro-3-Pentanone (CAS 3592-25-4)

- Molecular Formula : C₅H₈Cl₂O .

- Key Differences : Chlorine atoms replace benzyloxy groups.

- Implications : Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, making this compound highly reactive in nucleophilic substitutions. It is also classified as hazardous (Xi code) due to irritant properties, whereas benzyloxy derivatives are generally safer to handle .

3-(3-Bromo-4-Methoxyphenyl)-1,5-Diphenylpentane-1,5-Dione

- Structure : Features diketone groups and a bromo-methoxy-substituted aryl ring .

- Key Differences: The diketone structure enables chelation with metals and participation in cyclization reactions, which are less feasible in monoketones like 1,5-dibenzyloxy-3-pentanone. Conformational flexibility in the C5 chain allows diverse solid-state packing, as shown by dihedral angles (e.g., 63.6° between bromomethoxybenzene and terminal phenyl rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.